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Compound of Interest

Compound Name:
2-Chloro-4-(4-

methoxyphenyl)thiazole

CAS No.: 2104-01-0

Cat. No.: B1452138

Get Quote

Executive Summary & Structural Logic
Compound Name: 2-Chloro-4-(4-methoxyphenyl)thiazole Molecular Formula: C₁₀H₈ClNOS

Molecular Weight: 225.69 g/mol Core Scaffold: 1,3-Thiazole ring substituted at the C2 position

with a chlorine atom and at the C4 position with a para-anisyl (4-methoxyphenyl) group.

Structural Validation Strategy: The structural integrity of this compound is validated through

three orthogonal spectroscopic pillars:

Mass Spectrometry (MS): Confirms the presence of the chlorine atom via the characteristic

³⁵Cl/³⁷Cl isotope pattern (3:1 ratio).

¹H NMR: Confirms the regiochemistry of the thiazole ring (distinct C5-proton singlet) and the

para-substitution pattern of the phenyl ring.
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IR Spectroscopy: Verifies the removal of the amino precursor (if synthesized via Sandmeyer)

and the integrity of the ether linkage.

Synthesis & Reaction Pathway
To understand the impurity profile and spectral nuances, one must understand the genesis of

the molecule. The standard industrial and laboratory route involves a two-step sequence:

Hantzsch Condensation: Reaction of 4-methoxyphenacyl bromide with thiourea to form the

2-amino intermediate.

Sandmeyer Reaction: Diazotization of the 2-amino group followed by chlorination using

CuCl/HCl.
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Figure 1: Synthetic pathway validating the origin of the sample.

Spectroscopic Atlas
A. Mass Spectrometry (MS)
Method: EI/ESI (+) Key Diagnostic Feature: Chlorine Isotope Pattern.
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m/z Peak Relative Intensity Assignment Interpretation

225.0 100% (Base) [M]⁺ (³⁵Cl) Molecular Ion.

227.0 ~32% [M+2]⁺ (³⁷Cl)

Confirms

Monochlorination (3:1

ratio).

210.0 Variable [M - CH₃]⁺
Loss of methyl radical

from methoxy group.

190.0 Variable [M - Cl]⁺
Homolytic cleavage of

C-Cl bond.

Mechanistic Insight: The stability of the thiazole ring typically results in a strong molecular ion

peak. The fragmentation is dominated by the cleavage of the labile methoxy methyl group and

the C-Cl bond.

B. Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or ATR (Solid)

Wavenumber (cm⁻¹) Vibration Mode Structural Validation

3100 - 3000 C-H Stretch (Ar) Aromatic ring protons.

2960 - 2840 C-H Stretch (Alk)
Methyl group of the methoxy

substituent.

1605, 1510 C=C / C=N Stretch
Thiazole and Benzene skeletal

vibrations.

1250 - 1240 C-O-C Stretch
Diagnostic: Aryl alkyl ether

(Anisole subst.).

1050 - 1000 C-Cl Stretch
Presence of Chlorine (often

weak/obscured).

Absence of 3400-3200 N-H Stretch

Critical Purity Check: Confirms

full conversion of the 2-amino

precursor.
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C. Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆. Reference: TMS (0.00 ppm).

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm) Multiplicity Integration Coupling (J) Assignment

7.78 Doublet (d) 2H 8.8 Hz
Ar-H (2', 6') -

Ortho to thiazole

7.18 Singlet (s) 1H -
Thiazole 5-H

(Diagnostic)

6.96 Doublet (d) 2H 8.8 Hz
Ar-H (3', 5') -

Ortho to OMe

3.85 Singlet (s) 3H - -OCH₃ (Methoxy)

Detailed Interpretation:

The AA'BB' System: The para-substituted phenyl ring appears as two distinct doublets with a

large coupling constant (~8.8 Hz), characteristic of ortho-coupling.

Thiazole 5-H: This proton typically appears as a sharp singlet. In the 2-amino precursor, this

proton appears upfield (~6.7 ppm). The shift to ~7.18 ppm indicates the electron-withdrawing

effect of the Chlorine atom at C2, validating the Sandmeyer transformation.

¹³C NMR Data (100 MHz, CDCl₃)
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Shift (δ ppm) Carbon Type Assignment

160.0 C_quat Ar-C4' (Attached to OMe)

153.5 C_quat Thiazole C2 (Attached to Cl)

151.0 C_quat Thiazole C4 (Attached to Aryl)

127.5 CH Ar-C2', C6'

126.2 C_quat Ar-C1' (Attached to Thiazole)

114.2 CH Ar-C3', C5'

106.5 CH Thiazole C5

55.4 CH₃ -OCH₃

Experimental Protocol
Synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole
Objective: To synthesize the target compound via the Sandmeyer reaction of 2-amino-4-(4-

methoxyphenyl)thiazole.

Step 1: Precursor Synthesis (Hantzsch)
Dissolve 4-methoxyphenacyl bromide (2.29 g, 10 mmol) in Ethanol (20 mL).

Add Thiourea (0.76 g, 10 mmol).

Reflux the mixture for 2–3 hours. (Monitor via TLC, Hexane:EtOAc 7:3).

Cool to room temperature. The hydrobromide salt of the product may precipitate.

Neutralize with aqueous NH₄OH or NaHCO₃ to precipitate the free base (2-amino-4-(4-

methoxyphenyl)thiazole).

Filter, wash with water, and dry.[1][2][3] (Yield typically >80%).[3][4][5]

Step 2: Chlorination (Sandmeyer)[6]
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Suspend the 2-amino intermediate (10 mmol) in Conc. HCl (10 mL) and cool to 0–5°C in an

ice bath.

Dropwise add a solution of NaNO₂ (12 mmol) in water (5 mL), maintaining temperature <5°C.

Stir for 20 mins to form the diazonium salt.

Separately, prepare a solution of CuCl (12 mmol) in Conc. HCl (5 mL).

Add the cold diazonium solution dropwise to the CuCl solution with vigorous stirring.

(Nitrogen gas evolution will be observed).

Allow the mixture to warm to room temperature and stir for 2 hours.

Workup: Dilute with water, extract with Dichloromethane (DCM) (3 x 20 mL).

Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel,

Hexane/EtOAc).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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